2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitriles, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including organocatalysts and metal catalysts . The reaction conditions usually involve refluxing in ethanol or other suitable solvents, leading to high yields in a relatively short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,6-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-4-(3,4-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile .
Uniqueness
What sets 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile apart from similar compounds is its unique structural framework, which combines the properties of both pyran and thiochromene moieties.
Properties
Molecular Formula |
C19H10Cl2N2O2S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C19H10Cl2N2O2S/c20-9-5-6-10(13(21)7-9)15-12(8-22)18(23)25-17-11-3-1-2-4-14(11)26-19(24)16(15)17/h1-7,15H,23H2 |
InChI Key |
IMIBHXROYYMVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)S2 |
Origin of Product |
United States |
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